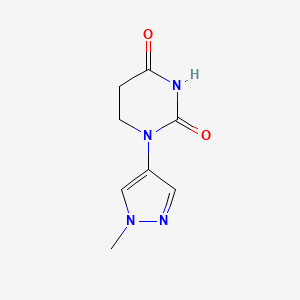
1-(1-Methylpyrazol-4-yl)-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(1-Methylpyrazol-4-yl)ethanone” is a related compound with a molecular formula of C6H8N2O . Another related compound is “(1-Methylpyrazol-4-yl)methanol” with a molecular formula of C5H8N2O .
Synthesis Analysis
While specific synthesis methods for “1-(1-Methylpyrazol-4-yl)-1,3-diazinane-2,4-dione” were not found, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized in various steps with acceptable reaction procedures .Molecular Structure Analysis
The molecular structure of “1-(1-Methylpyrazol-4-yl)ethanone” is available . Another related compound, “(1-Methylpyrazol-4-yl)methanol”, also has its molecular structure available .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-Methylpyrazol-4-yl)ethanone” are available . Another related compound, “(1-Methylpyrazol-4-yl)methanol”, also has its physical and chemical properties available .科学的研究の応用
Corrosion Inhibition
A study by Babić-Samardžija et al. (2005) explored the inhibitive properties of heterocyclic diazoles, including pyrazole derivatives, for acidic iron corrosion. The investigation revealed that these compounds effectively reduce corrosion in an acidic environment, making them potential candidates for industrial applications in corrosion prevention. The structural and electronic parameters of these diazoles, determined through computational methodologies, support their effectiveness as corrosion inhibitors (Babić-Samardžija et al., 2005).
Dye Chemistry
The research conducted by Lyčka (1999) focused on the NMR spectra and azo-hydrazone tautomerism of some dyes, including pyrazole-4,5-dione derivatives. This study provides valuable insights into the structural aspects of these compounds, which are crucial for understanding their behavior and applications in dye chemistry (Lyčka, 1999).
Novel Heterocycles Synthesis
Bardovskyi et al. (2020) synthesized new heterocycles related to aryl[e][1,3]diazepinediones, showcasing the versatility of pyrazine derivatives in the creation of novel compounds with potential applications in drug design and medicinal chemistry. The study highlights the chemical properties and potential drug precursor applications of these newly synthesized structures (Bardovskyi et al., 2020).
Antibacterial Activity
Ahmed et al. (2006) conducted synthetic studies on alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes, including pyrazole-4,5-dione derivatives, and tested their antibacterial properties. This research contributes to the field of medicinal chemistry by providing insights into the antibacterial potential of these compounds (Ahmed et al., 2006).
作用機序
While the mechanism of action for “1-(1-Methylpyrazol-4-yl)-1,3-diazinane-2,4-dione” is not known, a related compound, 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea, is believed to act as a chelating ligand, forming stable complexes with metals.
Safety and Hazards
将来の方向性
The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary. Heterocyclic compounds have high chemotherapeutic values and act as a remedy for the development of novel drugs . Therefore, “1-(1-Methylpyrazol-4-yl)-1,3-diazinane-2,4-dione” and related compounds may have potential applications in drug development.
特性
IUPAC Name |
1-(1-methylpyrazol-4-yl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-11-5-6(4-9-11)12-3-2-7(13)10-8(12)14/h4-5H,2-3H2,1H3,(H,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYXGIROQFTPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2853489.png)
![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853490.png)
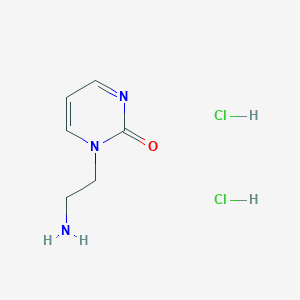

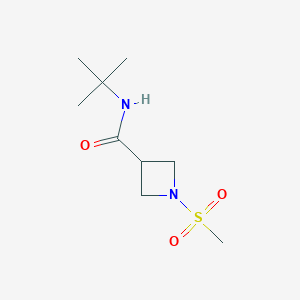
![2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853496.png)
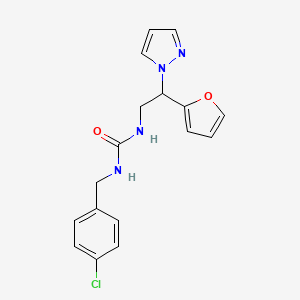
![1-((1R,5S)-8-(2-([1,1'-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2853501.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2853504.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2853505.png)
![2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2853506.png)
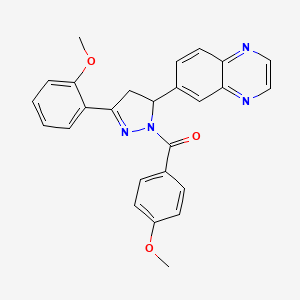
![N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2853508.png)
![2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2853509.png)